2-Phenylcyclopenta[b]chromene-1-carbaldehyde
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Overview
Description
2-Phenylcyclopenta[b]chromene-1-carbaldehyde is a chemical compound with the molecular formula C19H12O2 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are known for their versatile biological profiles, simple structure, and mild adverse effects .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde is characterized by a benzene ring fused to an oxygen-containing pyran ring . The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities .Physical And Chemical Properties Analysis
The molecular formula of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde is C19H12O2, and it has an average mass of 272.297 Da and a mono-isotopic mass of 272.083740 Da .Scientific Research Applications
Future Directions
The future directions for research on 2-Phenylcyclopenta[b]chromene-1-carbaldehyde and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could be a promising area of future research .
Mechanism of Action
Target of Action
2-Phenylcyclopenta[b]chromene-1-carbaldehyde, a derivative of 2H-chromenes, is an important structural unit in many drugs and bioactive natural products . These compounds have shown promising activity in anti-inflammatory and antifungal research .
Mode of Action
The integral intensities of the absorption bands of the carbonyl groups (a c=o) of 2-phenylcyclopenta[b]chromene derivatives have been determined . The A C=O values and the V C=O frequencies are proposed as criteria for the determination of the positions of the aldehyde and ketone groups in cyclopenta[b]chromenes .
Biochemical Pathways
2h-chromenes, the parent compound, are known to be constituents of a variety of naturally occurring polyphenols, alkaloids, coumarins, flavonoids, tocopherols, anthocyanins, rotenoids, stilbenoids, flavanoids, and chromene glycosides . These compounds are involved in a wide range of biochemical pathways.
Result of Action
A partially oxidized form of chromanone a, a similar compound, has been found to significantly inhibit the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases .
Action Environment
It is known that the properties of the substituents at various positions on the chromene structure can affect the reaction efficiency .
properties
IUPAC Name |
2-phenylcyclopenta[b]chromene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-12-17-15(13-6-2-1-3-7-13)11-19-16(17)10-14-8-4-5-9-18(14)21-19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILSMUZNACBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4OC3=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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